4-Methoxy-2,5-dimethylbenzenesulfonamide
Overview
Description
“4-Methoxy-2,5-dimethylbenzenesulfonamide” is an organic compound . It has gained attention in the scientific community due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of “4-Methoxy-2,5-dimethylbenzenesulfonamide” involves several steps . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-2,5-dimethylbenzenesulfonamide” is C9H13NO3S . Its molecular weight is 215.27 .
Chemical Reactions Analysis
The chemical reactions involving “4-Methoxy-2,5-dimethylbenzenesulfonamide” are complex and involve several steps . The details of these reactions are usually found in the scientific literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2,5-dimethylbenzenesulfonamide” include its molecular weight, which is 215.27 . More detailed properties like boiling point, density, etc., are not available in the retrieved resources.
Scientific Research Applications
Alzheimer's Disease Treatment
A study by Abbasi et al. (2018) focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine for Alzheimer’s disease treatment. They discovered a specific compound showing significant acetylcholinesterase inhibitory activity, suggesting potential as a lead structure for more potent inhibitors (Abbasi et al., 2018).
Cancer Treatment
Research by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a type of cancer treatment. These compounds exhibit excellent fluorescence properties and high singlet oxygen quantum yields, essential for efficient photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Sensor Development
Sheikh et al. (2016) synthesized bis-sulfonamides, including compounds related to 4-Methoxy-2,5-dimethylbenzenesulfonamide, for use as heavy metal sensors. Their study resulted in the development of an efficient Co2+ ions sensor with promising sensitivity and stability, highlighting the application of these compounds in environmental monitoring (Sheikh et al., 2016).
Antibacterial Agents
Abbasi et al. (2019) synthesized new benzenesulfonamides with the potential as antibacterial agents against Escherichia coli. This research opens up new avenues for the development of therapeutic agents with less cytotoxicity and effective biofilm inhibitory actions (Abbasi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUWDMTFWUVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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